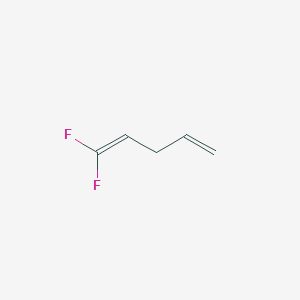

1,1-Difluoropenta-1,4-diene

Description

Significance of Fluorinated Dienes in Contemporary Synthetic Organic Chemistry

The strategic incorporation of fluorine or fluoroalkyl groups into a diene framework can bestow a range of advantageous properties upon a molecule. researchgate.net These modifications are crucial in the development of new agrochemicals and pharmaceuticals, as nearly a quarter of such products currently in use contain at least one fluorine atom. beilstein-journals.org Fluorinated dienes serve as foundational synthons for creating more complex fluorinated structures, including carbo- and heterocyclic systems, through reactions like the Diels-Alder cycloaddition. beilstein-journals.orgresearchgate.netnih.gov

The presence of fluorine can lead to enhanced metabolic stability, increased lipophilicity, and modulated electronic characteristics, which are critical for designing effective bioactive molecules and advanced materials. researchgate.netresearchgate.net For instance, the gem-difluoroalkene moiety (=CF2) is often used as a metabolically stable bioisostere for a carbonyl group (C=O), a common functional group in biologically active compounds. acs.org This substitution can improve a drug candidate's pharmacokinetic profile without drastically altering its shape or ability to bind to its target. The development of new synthetic methods to access structurally diverse fluorinated dienes, therefore, remains a highly active area of research. nih.govresearchgate.net

Table 1: Impact of Fluorination on Molecular Properties

| Property | Effect of Fluorine Incorporation | Significance in Synthetic Chemistry |

|---|---|---|

| Metabolic Stability | Increased resistance to metabolic degradation. | Development of drugs with longer half-lives and improved efficacy. |

| Lipophilicity | Generally increases, enhancing membrane permeability. | Crucial for bioavailability of pharmaceuticals and agrochemicals. researchgate.net |

| Binding Affinity | Can enhance interactions with biological targets through unique electrostatic and hydrogen bonding capabilities. | Design of more potent and selective bioactive molecules. |

| Electronic Properties | The high electronegativity of fluorine alters the electronic nature of the molecule. rsc.org | Tuning the reactivity of functional groups and influencing reaction pathways. researchgate.net |

| Acidity/Basicity | Can significantly alter the pKa of nearby functional groups. | Modification of a molecule's solubility and interaction profile. researchgate.net |

Overview of 1,1-Difluoropenta-1,4-diene as a Unique Fluorinated Diene System and its Related Analogues

This compound is a "skipped" or non-conjugated diene, meaning its two double bonds are separated by more than one single bond. This structural feature distinguishes it from its conjugated (1,3-diene) and cumulated (allene) isomers, leading to unique reactivity. The gem-difluorinated double bond at the C1 position makes it a valuable synthon in organofluorine chemistry.

Recent advances in catalysis have provided efficient routes to 1,1-difluoro-1,4-dienes. For example, nickel-catalyzed three-component coupling reactions of trifluoromethyl alkenes, alkynes, and organoboronic acids have been developed to produce these structures under mild conditions. researchgate.net Another approach involves a nickel-catalyzed defluorinative coupling of 2-trifluoromethyl-1-alkenes and alkynes. researchgate.net Furthermore, a copper-catalyzed regio- and stereoselective hydrodifluoroallylation of terminal alkynes using 3-bromo-3,3-difluoropropene (BDFP) has been shown to afford (E)-1,1-difluoro-1,4-dienes. bohrium.com

The synthetic utility of geminally difluorinated 1,4-pentadienes has been demonstrated in targeted synthesis. In one notable study, a 1,4-diene of this type was successfully converted into a fluorinated analogue of a dideoxyxylulose, showcasing its potential as a building block for complex, fluorinated biomolecule analogues. bham.ac.uk

This diene is part of a larger family of fluorinated five-carbon dienes, each with distinct structural and chemical properties. Its key analogues include:

1,1-Difluoro-1,3-dienes: These are conjugated dienes where the double bonds are separated by a single bond. This conjugation allows them to readily participate in [4+2] cycloaddition reactions, making them useful for constructing cyclic fluorinated compounds. nih.gov

1,1-Difluoroallenes (1,1-Difluoropenta-1,2-dienes): These are cumulated dienes with adjacent double bonds. This arrangement imparts unique reactivity, enabling their use in the synthesis of fluorinated cyclic compounds through different cycloaddition pathways than their conjugated counterparts. thieme.dethieme.de

The non-conjugated nature of this compound means its two double bonds can often react independently, allowing for selective functionalization at either the fluorinated or non-fluorinated olefin, a feature leveraged in the synthesis of the dideoxyxylulose analogue. bham.ac.uk

Table 2: Comparison of this compound and Its Analogues

| Compound | Diene Type | Structural Feature | Common Reactions |

|---|---|---|---|

| This compound | Skipped (Non-conjugated) | C=C bonds separated by a CH₂ group. | Selective functionalization of either double bond. bham.ac.uk |

| 1,1-Difluoro-1,3-dienes | Conjugated | C=C bonds separated by a single C-C bond. | [4+2] Cycloaddition (Diels-Alder) reactions. nih.gov |

| 1,1-Difluoroallenes | Cumulated | C=C bonds share a common carbon atom. | Unique cycloadditions and nucleophilic reactions. thieme.dethieme.de |

Structure

3D Structure

Properties

CAS No. |

113800-98-9 |

|---|---|

Molecular Formula |

C5H6F2 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

1,1-difluoropenta-1,4-diene |

InChI |

InChI=1S/C5H6F2/c1-2-3-4-5(6)7/h2,4H,1,3H2 |

InChI Key |

XONBTODSDBPGGG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC=C(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Difluoropenta 1,4 Diene and Fluorinated Diene Systems

Cycloaddition Reactions of Fluorinated Dienes

Fluorinated dienes exhibit unique reactivity in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. The presence of fluorine atoms can significantly influence the electronic properties and steric hindrance of the diene, thereby affecting the rate, regioselectivity, and stereoselectivity of these reactions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. wikipedia.orglibretexts.org The reactivity of fluorinated dienes in Diels-Alder reactions is a subject of considerable interest. Generally, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. organic-chemistry.org

The regioselectivity of the Diels-Alder reaction refers to the orientation of the dienophile relative to the diene in the product. This is largely governed by the electronic effects of the substituents on both the diene and the dienophile. In the case of fluorinated dienes, the fluorine atoms can influence the electron density distribution in the diene system, thus directing the incoming dienophile to a specific position. nih.gov

Stereoselectivity in Diels-Alder reactions pertains to the three-dimensional arrangement of atoms in the product. The "endo rule" often predicts the major product, where the substituents of the dienophile are oriented towards the developing diene bridge in the transition state. researchgate.net However, the presence of fluorine atoms can alter this preference. For instance, computational studies have shown that in some reactions involving fluorinated species, the formation of the exo product is favored due to repulsive secondary orbital interactions in the exo transition states. researchgate.net The stereochemistry of the diene and dienophile is retained in the product due to the concerted nature of the reaction. libretexts.org

Lewis acids are frequently employed as catalysts in Diels-Alder reactions to enhance their rate and selectivity. libretexts.org A Lewis acid coordinates to the dienophile, making it more electron-deficient and thus more reactive towards the diene. libretexts.org This catalysis is particularly beneficial for reactions involving less reactive dienophiles. ias.ac.in Quantum chemical studies have suggested that Lewis acids accelerate Diels-Alder reactions by reducing the Pauli repulsion between the π-electron systems of the diene and dienophile. nih.gov The effectiveness of the Lewis acid catalyst can vary, with common examples including aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂). libretexts.org

Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction

| Catalyst | Yield (%) |

| None | 0 |

| FeCl₃ | 20 |

| Ca(OTf)₂ | High |

| AlCl₃ | High |

This table illustrates the significant impact of Lewis acid catalysts on the yield of a typical Diels-Alder reaction, with some catalysts like Ca(OTf)₂ and AlCl₃ leading to high product yields where no reaction occurs without a catalyst. ias.ac.in

The choice of solvent can have a notable impact on the rate and selectivity of Diels-Alder reactions. While the concerted nature of these reactions often implies a minimal solvent effect, studies have shown that solvent polarity can influence the reaction outcome. mdpi.com For some cycloaddition reactions, an increase in solvent polarity has been observed to favor the formation of one regioisomer over another. sciepub.com For instance, in the reaction of 1,1-difluoronaphthalene-2(1H)-one with cyclopentadiene, a good correlation was found between the logarithm of the endo/exo product ratio and solvent polarity parameters. researchgate.net Water has also been explored as a sustainable solvent for Diels-Alder reactions, sometimes leading to rate enhancements. nih.gov

In addition to [4+2] cycloadditions, fluorinated dienes can also participate in [2+2] cycloaddition reactions with alkenes and alkynes to form four-membered rings. These reactions are often promoted photochemically. libretexts.org The dimerization of tetrafluoroethene is a notable example of a thermally allowed [2+2] cycloaddition. libretexts.org Visible light-absorbing transition metal complexes can also enable the [2+2] cycloaddition of a diverse range of 1,3-dienes under milder conditions than direct UV irradiation. nih.gov Ketenes, which contain a C=C=O functional group, are also known to undergo thermal [2+2] cycloadditions with alkenes. libretexts.org

Diels-Alder Reactions with Dienophiles

Nucleophilic and Electrophilic Reactivity Profiles of Fluorinated Dienes

The electronic properties of fluorinated dienes make them susceptible to both nucleophilic and electrophilic attack. The high electronegativity of fluorine can create electron-deficient centers in the molecule, making them targets for nucleophiles. researchgate.net Conversely, the π-system of the diene can act as a nucleophile and react with electrophiles.

In electrophilic additions to conjugated dienes, the reaction can proceed via 1,2- or 1,4-addition, leading to a mixture of products. The ratio of these products is often dependent on the reaction conditions, such as temperature. libretexts.orglibretexts.org At lower temperatures, the kinetically controlled 1,2-adduct is typically favored, while at higher temperatures, the thermodynamically more stable 1,4-adduct predominates. libretexts.org The initial electrophilic attack on an unsymmetrical diene generally occurs at the position that leads to the most stable carbocation intermediate, which is often resonance-stabilized. chemistrysteps.com Fluorinated alkenes, in particular, are often highly electrophilic and readily react with a variety of nucleophiles at the carbon bearing the fluorine atoms. researchgate.net

C-F Bond Activation in Fluorinated Diene Scaffolds

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic chemistry due to their high bond dissociation energy. chem8.orgmdpi.com However, transition-metal-mediated C-F bond activation has emerged as a powerful tool for the synthesis of unique fluorinated building blocks. researchgate.net This process involves the cleavage of a C-F bond in polyfluorinated molecules and its subsequent transformation into new carbon-element bonds. researchgate.net

In fluorinated diene scaffolds, the presence of the C-F bond introduces unique reactivity. Research into hydrofluoroolefins (HFOs) has shown that both C-H and C-F bond activation can occur, often promoted by transition metal complexes. nih.gov The activation of the C-F bond is frequently facilitated by the formation of highly stable bonds, such as H-F, Si-F, or B-F. nih.gov For instance, studies on fluoroolefins have demonstrated a preference for C-F bond activation over C-H bond activation at rhodium(I) complexes. nih.gov

The reactivity of 1,1-difluoroethylene, a related gem-difluoroalkene, provides insight into the potential mechanisms for C-F activation in dienes like 1,1-difluoropenta-1,4-diene. The bridging 1,1-difluoroethylene ligand in certain iridium complexes is susceptible to facile fluoride (B91410) ion abstraction when treated with reagents like trimethylsilyltriflate. nih.gov This process results in the formation of a monofluorovinyl product, demonstrating a viable pathway for selective C-F bond cleavage. nih.gov Radical-based transformations have also become a mild and effective method for activating C-F bonds in gem-difluoroalkenes. rsc.org These reactions can proceed through intermediates such as monofluoroalkenyl radicals, leading to cross-coupling products. rsc.org

Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the intricacies of C-F bond activation. chem8.org In nickel-catalyzed cross-coupling reactions, for example, alkylmagnesium halides have been shown to promote C-F bond activation. chem8.org Similarly, photocatalysis in conjunction with organotin compounds has been used to achieve site-selective C-F bond transformation under mild, visible-light-driven conditions. sciencedaily.com This method highlights the potential for selectively functionalizing one C-F bond among several within a complex molecule. sciencedaily.com

Transition Metal-Catalyzed Transformations Involving Fluorinated Dienes

Transition metal catalysis offers a versatile platform for the functionalization of dienes, enabling the construction of complex molecular architectures. snnu.edu.cn These methods are valuable for creating new carbon-carbon and carbon-heteroatom bonds with high levels of control over regioselectivity and stereoselectivity. snnu.edu.cnrsc.org

Hydroboration and hydrovinylation are powerful, atom-economical methods for the functionalization of dienes.

Hydroboration of 1,3-dienes using transition metal catalysts provides access to valuable allylborane intermediates. harvard.edu While traditional methods for synthesizing allylboranes often require harsh organometallic reagents, catalytic hydroboration proceeds under milder conditions. harvard.edu Iron-catalyzed 1,4-hydroboration of 1,3-dienes with pinacolborane (HBPin) has been shown to produce allylborane products with high regio- and stereoselectivity, exclusively forming the (E)-double bond geometry. harvard.edu This contrasts with other systems, such as those catalyzed by palladium(0), which can yield (Z)-branched allylboranes, or those with Ni(II) and Rh(I), which favor 1,2-addition. harvard.edu

| Catalyst System | Substrate Type | Selectivity | Product Type |

|---|---|---|---|

| Iron-Iminopyridine | 1,3-Dienes | 1,4-Addition, (E)-selective | (E)-Allylboranes |

| Palladium(0) | Unfunctionalized 1,3-Dienes | 1,4-Addition, (Z)-selective | (Z)-Branched Allylboranes |

| Nickel(II) | 1,3-Dienes | 1,2-Addition | Vinylboranes |

| Rhodium(I) | 1,3-Dienes | 1,2-Addition | Vinylboranes |

Hydrovinylation of 1,3-dienes with alkenes is a method for synthesizing valuable "skipped" 1,4-diene structures. nih.gov Iron and cobalt complexes have been particularly effective in catalyzing these reactions. nih.govresearchgate.net Iron-diimine catalysts, for example, promote the intermolecular researchgate.netnih.gov-hydrovinylation of conjugated dienes with unactivated α-olefins, yielding branched, (Z)-olefin products with high selectivity. nih.gov Mechanistic studies suggest a pathway involving the oxidative cyclization of the alkene and diene to form an iron metallacycle intermediate. nih.gov Similarly, cobalt(I)-diphosphine complexes catalyze the 1,4-hydrovinylation of acyclic 1,3-dienes under mild conditions, which helps to minimize side reactions. researchgate.net For non-acceptor-substituted alkenes, these cobalt systems exclusively form branched products. researchgate.net

Transition metal-catalyzed allylic functionalization is a cornerstone of modern synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org While many of these reactions proceed through ionic mechanisms, strategies involving radical intermediates have gained traction, expanding the scope of accessible coupling partners. rsc.org

In the context of diene substrates, hydroalkenylation provides a route to 1,4-skipped dienes without the need for stoichiometric alkenylmetal reagents. snnu.edu.cn Nickel-catalyzed reactions between 1,3-dienes and α,β-unsaturated hydrazones have demonstrated this transformation under mild conditions. snnu.edu.cn Furthermore, the coupling of dienes with simple ketones and other unstabilized carbon nucleophiles represents a significant advance in constructing substituted allylic compounds. snnu.edu.cn Silver-mediated allylation of aryl alkenes has also been shown to produce a variety of skipped 1,4-dienes with high regio- and stereoselectivity. researchgate.net

The presence of fluorine atoms in the diene substrate can significantly influence the outcome of these reactions. Palladium-catalyzed fluorination of cyclic vinyl triflates, for instance, can lead to a mixture of regioisomers. chemrxiv.orgchemrxiv.org The mechanism and product distribution can be highly sensitive to the reaction conditions and the specific ligands employed. chemrxiv.orgchemrxiv.org In some cases, undesired side reactions, such as the formation of a Pd-cyclohexyne intermediate via β-deprotonation, can lower the efficiency and regioselectivity of the desired C-F bond formation. chemrxiv.orgchemrxiv.org

Intramolecular Rearrangements and Sigmatropic Shifts in Fluorinated Pentadienes

Sigmatropic rearrangements are pericyclic reactions in which a sigma bond migrates across a conjugated π-system in an uncatalyzed, intramolecular process. wikipedia.org The stereochemical outcome of these reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. uh.edu

A nih.govacs.org-sigmatropic rearrangement involves the migration of a substituent across a five-atom π-system. wikipedia.org This process involves three electron pairs (two π bonds and one σ bond), and thermal reactions are predicted to proceed via a suprafacial pathway, where the migrating group remains on the same face of the π-system. libretexts.orglibretexts.orgnih.govacs.org-Hydrogen shifts are common and occur readily in systems like 5-methyl-1,3-cyclopentadiene, which rapidly rearranges at room temperature. libretexts.orglibretexts.org

In contrast, thermal chem8.orgnih.gov-hydrogen shifts are generally unknown because they would require a geometrically strained antarafacial pathway (where the group migrates to the opposite face of the π-system). libretexts.orglibretexts.org However, thermal chem8.orgnih.gov-alkyl shifts can proceed suprafacially if the migrating alkyl group undergoes an inversion of its stereochemistry. uh.edu

| Rearrangement Type | Number of Electrons | Thermal Conditions | Photochemical Conditions |

|---|---|---|---|

| chem8.orgnih.gov Shift | 4 (4n) | Antarafacial (Allowed) / Suprafacial (Forbidden) | Suprafacial (Allowed) |

| nih.govacs.org Shift | 6 (4n+2) | Suprafacial (Allowed) | Antarafacial (Allowed) |

| nih.govnih.gov Shift | 8 (4n) | Antarafacial (Allowed) | Suprafacial (Allowed) |

| chem8.orgchem8.org Shift (Cope/Claisen) | 6 (4n+2) | Suprafacial (Allowed) | Antarafacial (Allowed) |

The Cope rearrangement, a chem8.orgchem8.org-sigmatropic shift, involves the reorganization of a 1,5-diene to form an isomeric 1,5-diene. libretexts.orglibretexts.org The Claisen rearrangement is a related heteroatomic variant. libretexts.orglibretexts.org These chem8.orgchem8.org shifts proceed through a six-membered, cyclic transition state. libretexts.org The presence of fluorine substituents on a pentadiene skeleton would be expected to influence the kinetics and thermodynamics of these rearrangements due to fluorine's strong electron-withdrawing nature, but specific studies on this compound were not prominently found.

Advanced Spectroscopic Characterization Methodologies for 1,1 Difluoropenta 1,4 Diene Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed experimental NMR data, including ¹H, ¹³C, and ¹⁹F spectra, for 1,1-Difluoropenta-1,4-diene could not be located in published scientific literature. While general principles of NMR spectroscopy for fluorinated and diene compounds are well-established, specific chemical shifts (δ) and coupling constants (J) for this particular molecule are not documented in available resources.

¹H NMR Spectroscopy

Specific ¹H NMR spectral data for this compound is not available.

¹³C NMR Spectroscopy

Specific ¹³C NMR spectral data for this compound is not available.

¹⁹F NMR Spectroscopy for Fluorine Environments

Specific ¹⁹F NMR spectral data for this compound is not available.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

A thorough search for vibrational spectroscopic data for this compound did not yield specific FTIR or Raman spectra. Therefore, a detailed analysis of its vibrational modes cannot be provided.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data for this compound, which would reveal characteristic vibrational frequencies for its functional groups, is not available.

Raman Spectroscopy

Specific Raman spectral data for this compound is not available in the reviewed literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic transitions within a molecule. gsu.edulibretexts.org For this compound, the presence of a diene system, albeit non-conjugated, and fluorine substituents influence its electronic behavior.

In UV-Vis spectroscopy, organic molecules absorb ultraviolet or visible light, promoting electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. libretexts.org For dienes, the π - π* electronic transitions are particularly significant. libretexts.org While conjugated dienes like 1,3-butadiene exhibit strong absorption at specific wavelengths (e.g., 217 nm for 1,3-butadiene), the isolated double bonds in this compound would be expected to absorb at shorter wavelengths, similar to isolated alkenes. libretexts.orglibretexts.orgchegg.com However, the presence of fluorine atoms can influence the electronic spectrum. Fluorine's high electronegativity can have an inductive effect, which may lead to a shift in the absorption wavelength. royalsocietypublishing.org

Fluorescence spectroscopy involves the emission of a photon when a molecule transitions from an excited electronic state back to the ground state. libretexts.orgbritannica.com This phenomenon is observed for molecules that possess a rigid structure and specific electronic configurations. While many organic molecules fluoresce, the likelihood and characteristics of fluorescence from this compound would depend on factors such as the efficiency of intersystem crossing to non-emissive triplet states. britannica.com Detailed experimental studies would be required to determine its specific fluorescence properties.

Table 1: Expected UV-Vis Absorption Characteristics for this compound and Related Compounds

| Compound | Chromophore | Expected λmax (nm) | Transition Type |

| Ethene | C=C | ~165 | π → π |

| 1,3-Butadiene | Conjugated C=C-C=C | ~217 | π → π |

| 1,4-Pentadiene | Isolated C=C | < 200 | π → π |

| 1,1-Difluoroethene | F₂C=C | Not specified | π → π |

| This compound | Isolated F₂C=C and C=C | < 200 | π → π * |

Note: The λmax for this compound is an estimation based on the behavior of isolated double bonds. The actual value may be influenced by the fluorine substituents.

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation patterns. uni-saarland.de For this compound, electron ionization (EI) would likely be used to generate a molecular ion (M⁺) and various fragment ions.

The mass spectra of fluorinated hydrocarbons are often distinct from their non-fluorinated analogs. nist.gov A common feature in the mass spectra of fluorocarbons is the high abundance of the CF⁺ ion. nist.gov The molecular ion peak for this compound may be observed, but significant fragmentation is expected. The fragmentation of the molecular ion would proceed through various pathways, including cleavage of C-C and C-F bonds, as well as potential rearrangements. uni-saarland.demiamioh.edu The study of fragmentation pathways can be complex and may involve fluorine migration, as has been observed in the mass spectrometry of other organofluorine compounds. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Ion Formula | m/z (Mass-to-Charge Ratio) | Possible Origin |

| [C₅H₆F₂]⁺ | 104 | Molecular Ion (M⁺) |

| [C₄H₅F₂]⁺ | 89 | Loss of a methyl radical (•CH₃) |

| [C₃H₃F₂]⁺ | 76 | Loss of an ethyl radical (•C₂H₅) |

| [C₅H₅F]⁺ | 88 | Loss of HF |

| [C₂HF₂]⁺ | 63 | Cleavage of the C3-C4 bond |

| [CF]⁺ | 31 | Common fragment in fluorocarbons |

Note: The relative intensities of these fragments would need to be determined experimentally.

Other Advanced Spectroscopic Techniques Applicable to Organofluorine Compounds

Several other advanced spectroscopic and analytical techniques are highly valuable for the comprehensive characterization of organofluorine compounds like this compound.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a key technique for the analysis of organofluorine compounds. umn.edunih.govwisdomlib.org It provides detailed information about the chemical environment of each fluorine atom in the molecule, including the number of different fluorine environments, their electronic state, and their coupling to other nuclei (such as ¹H and ¹³C). For this compound, ¹⁹F NMR would show a single resonance for the two equivalent fluorine atoms, and the coupling constants would provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern.

Combustion Ion Chromatography (CIC) : This technique is used for the quantitative analysis of total organic fluorine in a sample. chromatographyonline.comnih.govtudelft.nl While not providing structural information on its own, it can determine the total concentration of organofluorine compounds, which is useful in environmental and materials analysis.

High-Resolution Mass Spectrometry (HRMS) : Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) and Orbitrap-HRMS provide highly accurate mass measurements. acs.orgresearchgate.net This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula of this compound and aiding in the elucidation of its fragmentation pathways.

Theoretical and Computational Chemistry Studies on 1,1 Difluoropenta 1,4 Diene

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, are powerful tools for elucidating the fundamental properties of molecules. mdpi.com These computational approaches allow for the prediction of molecular geometries, energies, and electronic characteristics, offering insights that complement experimental findings. nrel.govcnr.it

Electronic Structure Investigations

The introduction of fluorine atoms into a molecule significantly alters its electronic structure due to the high electronegativity of fluorine. nih.govacs.org In 1,1-difluoropenta-1,4-diene, the two fluorine atoms at the C1 position exert a strong electron-withdrawing inductive effect. This effect influences the electron density distribution across the diene system. nih.govacs.org

DFT calculations are commonly employed to analyze the electronic properties of such molecules. nrel.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's reactivity. researchgate.net For fluorinated dienes, the presence of electron-withdrawing fluorine atoms generally leads to a lowering of both HOMO and LUMO energy levels. This can impact the molecule's behavior in reactions such as cycloadditions, where orbital interactions are paramount. researchgate.net

Table 1: Calculated Electronic Properties of Substituted Dienes

This table is illustrative and based on general principles of substituent effects on electronic structure. Actual values for this compound would require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,4-Pentadiene | -9.5 | 1.2 | 10.7 |

Conformational Analysis and Rotational Barriers

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For this compound, rotation around the C2-C3 single bond gives rise to different conformers, primarily the s-cis and s-trans forms. masterorganicchemistry.com

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. smu.edunih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the energetic feasibility of different reaction pathways. ethz.ch

Transition State Analysis and Energy Barrier Calculations

For reactions involving this compound, such as cycloadditions or radical cyclizations, computational methods can be used to locate the transition state structures and calculate the activation energy barriers. nih.govnih.gov The geometry and energy of the transition state provide crucial information about the reaction mechanism.

For instance, in a Diels-Alder reaction, the presence of fluorine substituents on the diene can affect the stability of the transition state. researchgate.net Ab initio and DFT calculations have been used to study the rsc.orggoogle.com-H shift in substituted pentadienes, revealing that electron-withdrawing groups like fluorine can destabilize the aromatic-like transition state, thereby increasing the activation energy. nih.govacs.orgresearchgate.net This is a general trend where decreasing the electron density of the π-system increases the energy barrier for pericyclic reactions. acs.org

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction

This table demonstrates the expected trend of fluorine substitution on activation energy based on general principles.

| Reactant | Activation Energy (kcal/mol) |

|---|---|

| 1,4-Pentadiene | 35 |

Substituent Effects on Reactivity and Selectivity in Fluorinated Dienes

Substituents can have a profound impact on the reactivity and selectivity of chemical reactions. nih.gov In the case of fluorinated dienes, the electron-withdrawing nature of fluorine atoms can decrease the reactivity in certain reactions, such as electrophilic additions, by destabilizing carbocationic intermediates. cymitquimica.com Conversely, these same electronic effects can enhance reactivity in other transformations.

In radical cyclizations of fluorinated hex-5-enyl radicals, it has been shown that fluorine atoms at the radical center can dramatically impact both the rate and regiochemistry of the reaction. rsc.org These effects are largely attributed to polar effects on the transition state. rsc.org Similarly, in Diels-Alder reactions, fluorine substitution on the diene can influence the regioselectivity and stereoselectivity of the cycloaddition. researchgate.net Computational studies are essential for rationalizing these substituent effects by analyzing the electronic and steric interactions in the transition states. nih.gov

Advanced Modeling Techniques in Organofluorine Chemistry

The field of organofluorine chemistry continuously benefits from the development of advanced computational modeling techniques. mdpi.comgoogle.com These methods provide deeper insights into the unique properties and reactivity of fluorinated compounds. cas.cn

Modern computational chemistry offers a range of sophisticated tools beyond standard DFT calculations. mdpi.comcnr.ituit.no For example, multi-dimensional NMR techniques can be used in conjunction with computational models to study the structure and dynamics of complex organofluorine compounds. numberanalytics.comnumberanalytics.com Furthermore, advanced methods for analyzing electron density and wave functions can provide new conceptual understanding at a microscopic quantum level. mdpi.com The development of new electronic structure approaches and force fields, combined with advanced sampling techniques, allows for the modeling of rare events and the exploration of large conformational spaces, which is particularly relevant for flexible molecules like this compound. mdpi.com These advanced techniques are crucial for accurately predicting the behavior of organofluorine compounds and for the rational design of new molecules with desired properties. atlas.jpchemrxiv.org

Applications and Future Directions in 1,1 Difluoropenta 1,4 Diene Research

Role as Versatile Building Blocks in Complex Molecule Synthesis

1,1-Difluoropenta-1,4-diene and its derivatives serve as highly adaptable building blocks in the synthesis of intricate molecules. nih.govunito.it The diene functionality allows for a variety of transformations, including cycloaddition reactions and cross-coupling reactions, to construct elaborate carbocyclic and heterocyclic frameworks. The gem-difluoro group, on the other hand, imparts unique electronic properties and can influence the stereochemical outcome of reactions, offering a level of control that is highly sought after in synthetic chemistry.

Dienes are recognized as useful bifunctional building blocks for a wide range of applications, including drug discovery. nih.gov The selective and catalytic functionalization of dienes allows for the rapid preparation of highly functionalized synthetic intermediates. nih.gov Specifically, enantioenriched 1,4-dienes are considered versatile building blocks in the realm of asymmetric synthesis. nih.gov

Research has demonstrated the conversion of a 1,4-diene to a fluorinated analog of dideoxyxylulose, highlighting the utility of these compounds in accessing complex, biologically relevant scaffolds. bham.ac.uk Furthermore, metalated 1,3-dienes have proven to be versatile for preparing a wide array of linear and cyclic compounds. unito.it The development of new methods for creating substituted dienes and other unsaturated systems is crucial as they are key intermediates in producing various materials. unito.it

Intermediates in Advanced Organic Synthesis Pathways

The reactivity of this compound makes it a valuable intermediate in a multitude of advanced organic synthesis pathways. A notable strategy involves the single C-F bond functionalization of CF3-derived molecules, which provides an efficient route to difluoromethylene-bridged organic scaffolds. lookchem.com This method includes S_N2' amination, N-alkylation, and a palladium-catalyzed allylic substitution reaction, enabling the straightforward arylation and alkenylation of vinyltrifluoromethane derivatives. lookchem.comrsc.org Alkenylboronic acids have also been shown to be effective reaction partners, leading to the formation of 3,3-difluoropenta-1,4-diene derivatives. lookchem.comrsc.org

The development of efficient synthetic routes to dienals is significant as they are important intermediates in organic synthesis. organic-chemistry.org The ability to control the regio- and stereoselectivity of reactions involving dienes is a major focus in modern synthetic organic chemistry. nih.gov For instance, a metal-mediated alkylation of unactivated allylic alcohols with internal alkynes delivers stereodefined 1,4-dienes in a regioselective manner. nih.gov

The table below summarizes a selection of reactions where 1,4-diene derivatives act as key intermediates.

| Reactants | Reagents/Catalysts | Product Type | Reference |

| Cyclic 1,3-dienes and heterosubstituted terminal olefins | Chiral [NHC-Ni(allyl)]BArF catalyst | Enantioenriched 1,4-dienes | nih.gov |

| Vinyltrifluoromethane derivatives and arylboronic acids | Piperidine, n-BuLi, MeOTf, Pd catalyst | 3,3-Difluoropenta-1,4-diene derivatives | lookchem.comrsc.org |

| Unactivated allylic alcohols and internal alkynes | Ti(Oi-Pr)4 or ClTi(Oi-Pr)3 | Stereodefined 1,4-dienes | nih.gov |

| Allyl acetates and aryl/vinyl siloxanes | Palladium(0) nanoparticles | Linear (E)-1,4-pentadienes | organic-chemistry.org |

| Alkenyltrifluoroborates and allyl/benzyl chlorides | Palladacycle, KOH | 1,4-dienes and allylarenes | organic-chemistry.org |

Development of Novel Fluorinated Scaffolds and Analogues

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.net this compound is a key precursor for the development of novel fluorinated scaffolds and analogues, which are of great interest in medicinal and agricultural chemistry. researchgate.net

The synthesis of gem-difluorinated ene–ynamides, which can be derived from trifluoromethylated compounds, provides access to highly reactive building blocks. acs.org These intermediates can then be used to generate difluorinated dienes and stereodefined, monofluoro-substituted dienes through stereoselective addition reactions. acs.org Such methodologies expand the toolbox for constructing diverse fluorinated molecules.

The development of synthetic methods for creating fluorinated dienes is an active area of research. researchgate.net For example, the hydrofluorination of enynes using a pyridinium (B92312) tetrafluoroborate (B81430) salt offers a direct route to fluorinated diene targets. researchgate.net This method has been successfully applied to aryl-substituted enyne esters to produce (Z)-configured products with high stereoselectivity. researchgate.net

Emerging Research Areas in Fluorinated Diene Chemistry

The field of fluorinated diene chemistry is continually evolving, with several emerging research areas showing significant promise. One such area is the exploration of new catalytic systems for the selective fluorination of dienes. For example, the use of hypervalent iodine catalysts in the 1,4-difluorination of dienes is being investigated through computational studies to understand the reaction mechanism. nih.gov These studies suggest that the catalyst facilitates the activation of the double bonds and the subsequent fluorination process. nih.gov

Another area of growing interest is the selective activation and functionalization of C-F bonds in polyfluorinated compounds. indiascienceandtechnology.gov.in A novel method proposes the use of alkaline earth metals to achieve selective single C-F bond activation in CF3-dienes for the synthesis of new fluorinated building blocks. indiascienceandtechnology.gov.in This approach is considered a green and cost-effective alternative to existing methods. indiascienceandtechnology.gov.in

Furthermore, the development of tandem reactions and cascade sequences involving fluorinated dienes is a key focus for improving synthetic efficiency. These strategies allow for the construction of complex molecular architectures in a single pot, reducing the number of purification steps and saving resources. The synthesis of novel naphthalene (B1677914) hybrids with various heterocyclic scaffolds through tandem reactions is one example of this approach. researchgate.net

The continued exploration of these emerging areas is expected to lead to the discovery of new reactions, the development of more efficient synthetic methods, and the creation of novel fluorinated compounds with valuable properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.